molecular formula C19H33N5O8 B14237776 L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid CAS No. 288584-10-1

L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid

Cat. No.: B14237776
CAS No.: 288584-10-1
M. Wt: 459.5 g/mol
InChI Key: LMYGVKLHVGXLJR-ASHKBJFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid is a peptide compound composed of four amino acids: valine, asparagine, leucine, and aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-asparagine and L-valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reducing disulfide bonds if present.

    Substitution: Replacing specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific enzymes or chemical reagents designed to target particular amino acids.

Major Products

The major products of these reactions include modified peptides, free amino acids, and other derivatives depending on the reaction conditions.

Scientific Research Applications

L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a component of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-asparaginyl-L-leucyl-L-proline
  • L-Valyl-L-asparaginyl-L-leucyl-L-glutamic acid
  • L-Valyl-L-asparaginyl-L-leucyl-L-serine

Uniqueness

L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic (valine and leucine) and hydrophilic (asparagine and aspartic acid) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

CAS No.

288584-10-1

Molecular Formula

C19H33N5O8

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C19H33N5O8/c1-8(2)5-10(16(28)24-12(19(31)32)7-14(26)27)22-17(29)11(6-13(20)25)23-18(30)15(21)9(3)4/h8-12,15H,5-7,21H2,1-4H3,(H2,20,25)(H,22,29)(H,23,30)(H,24,28)(H,26,27)(H,31,32)/t10-,11-,12-,15-/m0/s1

InChI Key

LMYGVKLHVGXLJR-ASHKBJFXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.